Ytterbium phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

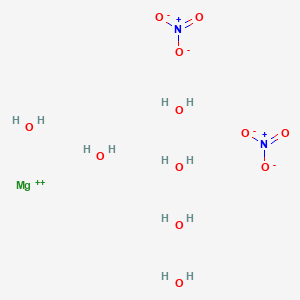

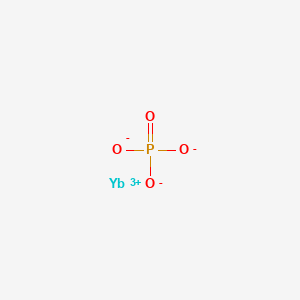

Ytterbium phosphate is a rare earth element that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Ytterbium phosphate is a white, odorless powder that is insoluble in water and other common solvents.

Wirkmechanismus

The mechanism of action of ytterbium phosphate in catalysis is based on its acid-base properties. Ytterbium phosphate has Lewis acid sites, which can activate the carbonyl group of the substrate, and Bronsted acid sites, which can protonate the alcohol group of the substrate. In luminescence, ytterbium ions are excited by absorption of light and emit photons when returning to the ground state. The emission wavelength depends on the energy levels of the ytterbium ions and the host lattice. In biomedical imaging, ytterbium phosphate nanoparticles can enhance the contrast of MRI and CT images by altering the relaxation times of water protons or X-ray attenuation.

Biochemische Und Physiologische Effekte

Ytterbium phosphate has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that ytterbium ions can interact with biological molecules, such as proteins and DNA, and induce conformational changes or damage. Ytterbium phosphate nanoparticles have been shown to have low toxicity and biocompatibility in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

Ytterbium phosphate has several advantages for lab experiments, including its stability, high surface area, and tunable properties. Ytterbium phosphate can be easily modified by doping with other rare earth ions or by adjusting the synthesis conditions. However, ytterbium phosphate has some limitations, such as its low solubility and poor dispersibility in aqueous solutions, which can affect its catalytic and biomedical applications.

Zukünftige Richtungen

There are several future directions for research on ytterbium phosphate. First, the development of new synthesis methods and the optimization of existing methods can improve the yield, purity, and properties of ytterbium phosphate. Second, the investigation of the catalytic activity and selectivity of ytterbium phosphate in various reactions can provide insights into its mechanism of action and potential applications. Third, the exploration of the luminescence properties of ytterbium phosphate can lead to the development of new materials for optical devices and sensors. Fourth, the evaluation of the biocompatibility and toxicity of ytterbium phosphate nanoparticles in vivo can pave the way for their clinical translation as imaging agents or drug carriers. Finally, the combination of ytterbium phosphate with other materials, such as carbon nanotubes or graphene, can create hybrid materials with enhanced properties for various applications.

Synthesemethoden

Ytterbium phosphate can be synthesized using a variety of methods, including solid-state reaction, co-precipitation, sol-gel, and hydrothermal synthesis. Among these methods, the hydrothermal synthesis method is the most commonly used. In this method, ytterbium nitrate and ammonium phosphate are mixed in a specific ratio and heated in an autoclave at high temperature and pressure. After cooling, the resulting product is washed with water and dried to obtain ytterbium phosphate.

Wissenschaftliche Forschungsanwendungen

Ytterbium phosphate has been extensively studied for its potential applications in various fields, including catalysis, luminescence, and biomedical imaging. In catalysis, ytterbium phosphate has been used as a solid acid catalyst for various chemical reactions, such as esterification, transesterification, and aldol condensation. In luminescence, ytterbium phosphate has been used as a host material for rare earth ions, which can emit light in the visible and near-infrared regions. In biomedical imaging, ytterbium phosphate nanoparticles have been developed as contrast agents for magnetic resonance imaging (MRI) and computed tomography (CT) imaging.

Eigenschaften

CAS-Nummer |

13759-80-3 |

|---|---|

Produktname |

Ytterbium phosphate |

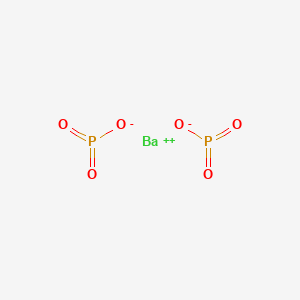

Molekularformel |

O4PYb |

Molekulargewicht |

268.02 g/mol |

IUPAC-Name |

ytterbium(3+);phosphate |

InChI |

InChI=1S/H3O4P.Yb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 |

InChI-Schlüssel |

YXNVQKRHARCEKL-UHFFFAOYSA-K |

SMILES |

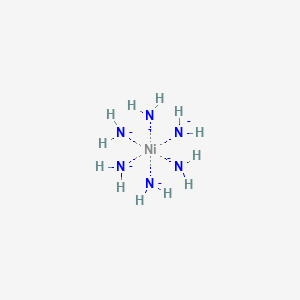

[O-]P(=O)([O-])[O-].[Yb+3] |

Kanonische SMILES |

[O-]P(=O)([O-])[O-].[Yb+3] |

Andere CAS-Nummern |

13759-80-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)

![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)